(Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Vue d'ensemble

Description

(Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structure and Properties

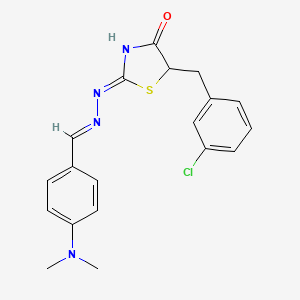

The structure of this compound can be described as follows:

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 345.87 g/mol

- Key Functional Groups : Thiazolidinone ring, hydrazone linkage, and chlorobenzyl substituent.

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidin-4-one derivatives can inhibit cell proliferation and induce cell cycle arrest through multiple pathways, including the extrinsic and intrinsic apoptotic pathways .

A study specifically investigating the anticancer activity of thiazolidin-4-one derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against HeLa cells, with IC values indicating effective inhibition of cell growth .

Antidiabetic Properties

Thiazolidin-4-one compounds have been explored for their potential as antidiabetic agents. They are known to enhance glucose uptake in insulin-resistant models, suggesting a role in improving insulin sensitivity . In particular, derivatives have been shown to modulate lipid profiles and reduce hyperglycemia in diabetic animal models, indicating their therapeutic potential in managing type 2 diabetes .

Antimicrobial Activity

The antimicrobial effects of thiazolidin-4-one derivatives have also been documented. Compounds have demonstrated inhibitory activity against various bacterial strains, including Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and metabolic disorders.

- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities.

- Cell Signaling Pathway Alteration : The ability to modulate signaling pathways associated with cell growth and apoptosis is critical for their therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives in various biological contexts:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study on related compounds has shown that thiazolidinones can effectively combat bacterial and fungal infections. The structural features of these compounds, including the thiazolidinone ring and substituents like chlorobenzyl and dimethylamino groups, contribute to their biological activity. For instance, compounds structurally similar to (Z)-5-(3-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one have been tested for their efficacy against various pathogens, demonstrating promising results in inhibiting growth and biofilm formation .

1.2 Anti-inflammatory Properties

Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. The presence of specific functional groups can enhance the compound's ability to modulate inflammatory pathways. In particular, studies have shown that certain thiazolidinones can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .

1.3 Anticancer Potential

The compound's structure suggests potential anticancer activity, as thiazolidinones have been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research into similar compounds has indicated that modifications on the benzylidene moiety can significantly affect cytotoxicity against cancer cell lines .

Material Science Applications

2.1 Nonlinear Optical Materials

Recent studies have explored the use of thiazolidinone derivatives in nonlinear optics due to their unique electronic properties. The incorporation of specific chromophores into the thiazolidinone framework allows for enhanced nonlinear optical responses, making these compounds suitable for applications in photonics and optoelectronics .

2.2 Crystal Engineering

The crystallization behavior of thiazolidinones has been a topic of interest in material science. The ability to form stable crystal structures with desirable optical properties opens avenues for developing new materials for electronic devices . The crystal structure analysis of related compounds shows that the arrangement of molecules in the solid state can significantly influence their physical properties.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidinone ring exhibits reactivity at positions C2 and C5 due to electron-deficient regions. Key reactions include:

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) or bromine (Br₂) in dichloromethane substitutes the carbonyl oxygen at C2 with chlorine or bromine, forming 2-chloro- or 2-bromo-thiazolidinone derivatives .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol under reflux replaces the hydrazone group at C2 with an imine moiety .

Table 1: Nucleophilic Substitution Reactions

Oxidation of the Hydrazone Functional Group

The hydrazone linkage (-N=N-) undergoes selective oxidation under controlled conditions:

-

Peracid Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the hydrazone to a diazene oxide intermediate, which rearranges to form a ketone derivative .

-

Potassium Permanganate Oxidation : In acidic conditions (H₂SO₄), KMnO₄ cleaves the hydrazone bond, yielding 3-chlorobenzyl thioamide and 4-dimethylaminobenzaldehyde as fragments .

Mechanistic Pathway :

This reaction is critical for degrading the compound in analytical studies .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its electron-rich hydrazone and thiazolidinone moieties:

-

With Alkynes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-fused thiazolidinone hybrids, enhancing biological activity profiles .

-

With Nitrile Oxides : Under microwave irradiation, nitrile oxides react regioselectively at the hydrazone group to generate isoxazoline derivatives .

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural rearrangements:

-

Acidic Conditions : In HCl/EtOH, the hydrazone group tautomerizes, favoring the (E)-isomer. Prolonged exposure induces ring-opening to form thiosemicarbazide intermediates.

-

Basic Conditions : Sodium hydroxide (NaOH) in aqueous ethanol promotes hydrolysis of the thiazolidinone ring, yielding 3-chlorobenzyl mercaptan and urea derivatives .

Biological Activity Modulation via Structural Modifications

While beyond pure chemical reactivity, functionalization directly impacts bioactivity:

Propriétés

IUPAC Name |

(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4OS/c1-24(2)16-8-6-13(7-9-16)12-21-23-19-22-18(25)17(26-19)11-14-4-3-5-15(20)10-14/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQSVHGCPHUKCU-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.